1,3-Dimethoxy-N-methyl-2-propanamine
Description
Structure
3D Structure
Properties
CAS No. |
78531-30-3 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1,3-dimethoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15NO2/c1-7-6(4-8-2)5-9-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
VWTRQZQYASNOGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(COC)COC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dimethoxy N Methyl 2 Propanamine
Established Synthetic Routes for 1,3-Dimethoxy-N-methyl-2-propanamine
The construction of the this compound backbone is primarily accomplished through methods that form the crucial carbon-nitrogen bond at the 2-position of the propane (B168953) chain.
A logical and common multi-step synthesis begins with the readily available precursor, 1,3-dimethoxy-2-propanol. nist.gov This pathway involves at least two key transformations: the oxidation of the alcohol to a ketone, followed by the introduction of the N-methylamino group.
Oxidation: The secondary alcohol, 1,3-dimethoxy-2-propanol, is first oxidized to the corresponding ketone, 1,3-dimethoxy-2-propanone. This transformation can be achieved using a variety of standard oxidizing agents.
Amination: The resulting ketone serves as the direct precursor for the final amination step, which is typically accomplished via reductive amination as detailed in the following section.
This multi-step approach is advantageous as it starts from a stable and common chemical building block. arxiv.org The choice of oxidizing agent in the first step is critical to ensure high yields and avoid side reactions.
Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of this compound, this strategy involves the reaction of 1,3-dimethoxy-2-propanone with methylamine. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine product without being isolated. masterorganicchemistry.comchemistrysteps.com
The key to this process is the choice of a reducing agent that selectively reduces the imine C=N bond in the presence of the starting ketone C=O bond. masterorganicchemistry.com Several specialized hydride reagents are commonly employed for this purpose. The reaction is typically performed under neutral or weakly acidic conditions, which facilitate imine formation. wikipedia.org
Below is a table of reducing agents commonly used in reductive amination.
| Reducing Agent | Name | Typical Conditions |
| NaBH₃CN | Sodium Cyanoborohydride | Methanol, pH 6-7 |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride | Dichloroethane, Acetic Acid |
| Ti(OiPr)₄ / NaBH₄ | Titanium(IV) Isopropoxide / Sodium Borohydride | Methanol |
This method is often preferred for its operational simplicity and the high yields of N-methyl secondary amines that can be achieved. mdma.ch
Catalytic hydrogenation represents another robust method for the reduction step in propanamine synthesis. numberanalytics.com This approach can be integrated into a reductive amination protocol where hydrogen gas and a heterogeneous metal catalyst are used in place of a chemical hydride reagent. wikipedia.org The process involves mixing the ketone (1,3-dimethoxy-2-propanone), the amine (methylamine), and the catalyst in a suitable solvent under a hydrogen atmosphere. blogspot.com
The imine formed in equilibrium is adsorbed onto the catalyst surface and subsequently reduced by activated hydrogen. numberanalytics.com This method is considered a form of "green chemistry" as it often produces less waste compared to stoichiometric reagents. wikipedia.org
Commonly used catalysts and conditions are outlined in the table below.
| Catalyst | Name | Typical Solvents | Pressure |
| Pd/C | Palladium on Carbon | Methanol, Ethanol | 1-10 atm H₂ |
| PtO₂ | Adams' Catalyst | Acetic Acid, Ethanol | 1-5 atm H₂ |
| Raney Ni | Raney Nickel | Ethanol | 1-50 atm H₂ |
The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to maximize the yield of the desired propanamine. blogspot.comnih.gov
Mechanistic Investigations of 1,3 Dimethoxy N Methyl 2 Propanamine Interactions with Biological Systems Non Human Focus
In Vitro Studies on Molecular Target Interactions
Receptor Binding Affinities and Selectivity Profiles (e.g., G-protein coupled receptors, ion channels)
No data is available on the receptor binding affinities and selectivity profiles of 1,3-Dimethoxy-N-methyl-2-propanamine.
Enzyme Inhibition and Activation Studies (e.g., metabolic enzymes, kinases)
There is no available information regarding the effects of this compound on enzyme activity.
Neurotransmitter Transporter Interactions (e.g., monoamine transporters)
Information on the interaction of this compound with neurotransmitter transporters is not available in the current body of scientific literature.
Modulation of Cellular Signaling Pathways
No studies were found that investigated the modulation of cellular signaling pathways by this compound.
Preclinical Pharmacological Investigations in Animal Models (Focus on Mechanism, Excluding Safety/Toxicity/Dosage)
Neurochemical Mechanisms of Action (e.g., neurotransmitter release, reuptake)
There are no preclinical studies in animal models available that detail the neurochemical mechanisms of action for this compound.
Behavioral Phenotyping in Rodents (e.g., locomotor activity, drug discrimination studies, if applicable to mechanistic understanding)
Behavioral phenotyping in rodent models is a critical step in understanding the neuropharmacological effects of a compound. These studies help to classify a substance's potential stimulant, sedative, or other central nervous system effects by quantifying behavioral responses.
Locomotor Activity: Locomotor activity studies measure the exploratory and general movement of rodents in a controlled environment. An increase or decrease in movement following administration of a substance can indicate stimulant or sedative properties, respectively. These assessments are typically conducted in automated activity chambers equipped with infrared beams to track movement over time. A study investigating this compound would aim to characterize its dose-dependent effects on horizontal and vertical movements, providing initial clues about its mechanism of action.
Illustrative Data Table for Locomotor Activity Study This table illustrates the type of data that would be collected in such a study; the values are hypothetical.
| Group | Parameter | Measurement (e.g., beam breaks/hour) |
|---|---|---|
| Vehicle Control | Horizontal Activity | 1500 ± 200 |
| Vehicle Control | Vertical Activity (Rearing) | 300 ± 50 |
| Compound (Low Dose) | Horizontal Activity | Data Not Available |
| Compound (Low Dose) | Vertical Activity (Rearing) | Data Not Available |
| Compound (High Dose) | Horizontal Activity | Data Not Available |
Drug Discrimination Studies: Drug discrimination is a more specialized behavioral assay used to determine if a novel compound produces subjective effects similar to a known drug. In this paradigm, animals are trained to recognize the internal state produced by a specific "training" drug (e.g., a stimulant or a hallucinogen) to receive a reward. Once trained, they are administered the test compound to see if they respond as if they had received the training drug, a phenomenon known as stimulus generalization. This technique is highly effective for classifying the pharmacological properties of new psychoactive substances and predicting their abuse liability. A drug discrimination study for this compound would help elucidate whether its effects are similar to established classes of neuroactive compounds.
In Vivo Enzyme and Receptor Occupancy Studies
To directly link a drug's behavioral effects to its molecular targets, in vivo occupancy studies are performed. These techniques measure the extent to which a compound binds to specific enzymes or receptors in the living brain at various concentrations and time points. Methodologies such as Positron Emission Tomography (PET) or ex vivo autoradiography are often used. These studies are crucial for confirming that a compound engages its intended target in a dose-dependent manner and for correlating target engagement with observed behavioral or physiological outcomes. For a compound like this compound, such studies would be essential to identify its primary binding sites in the central nervous system.
Metabolic Pathways and Biotransformation Studies (Non-Human)
Understanding how a compound is metabolized is fundamental to pharmacology. Biotransformation studies identify the metabolic pathways a substance undergoes, the enzymes involved, and the chemical structures of its metabolites.
Enzymatic O-Demethylation and N-Demethylation
Demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) (-OCH₃) or N-methyl (-NCH₃) groups.
O-Demethylation: This reaction involves the enzymatic removal of a methyl group from a methoxy ether, converting it into a hydroxyl group (phenol). This process is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. Given its two methoxy groups, this compound would be a likely substrate for O-demethylation.
N-Demethylation: This pathway involves the removal of a methyl group from a tertiary amine to form a secondary amine. This transformation is also frequently mediated by CYP enzymes. The N-methyl group on this compound makes it a candidate for this metabolic process.
Conjugation Reactions (e.g., glucuronidation, sulfation)
Following initial (Phase I) metabolism like demethylation, the resulting metabolites often undergo Phase II conjugation reactions. These processes attach polar endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the metabolite. This increases the water solubility of the compound, facilitating its excretion from the body. The hydroxyl groups formed during O-demethylation of this compound would be primary sites for subsequent glucuronidation or sulfation.
Identification of In Vitro Metabolites (e.g., using liver microsomes)
The primary method for studying drug metabolism in a laboratory setting is through the use of liver microsomes. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating a compound with liver microsomes from non-human species (e.g., rat, rabbit) and an appropriate cofactor like NADPH, researchers can simulate in vivo metabolism. The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed. Such an experiment for this compound would likely identify mono- and di-O-demethylated, N-demethylated, and potentially hydroxylated metabolites.
Illustrative Data Table for In Vitro Metabolite Identification This table illustrates the potential metabolites that could be identified for this compound based on common metabolic pathways. This is a hypothetical projection.
| Proposed Metabolite | Metabolic Pathway |
|---|---|
| 1-Methoxy-3-hydroxy-N-methyl-2-propanamine | O-Demethylation |
| 3-Methoxy-1-hydroxy-N-methyl-2-propanamine | O-Demethylation |
| 1,3-Dihydroxy-N-methyl-2-propanamine | Di-O-Demethylation |
| 1,3-Dimethoxy-2-propanamine | N-Demethylation |
Analytical Methodologies for 1,3 Dimethoxy N Methyl 2 Propanamine in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 1,3-Dimethoxy-N-methyl-2-propanamine. By exploiting the differential partitioning of the analyte between a stationary phase and a mobile phase, chromatographic methods provide the high resolving power needed to isolate it from other components in a sample.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Method development involves optimizing several parameters to achieve efficient separation and sensitive detection.
The initial step is the selection of an appropriate capillary column. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for amine compounds. The temperature program of the GC oven is critical; a typical program would start at a low temperature to trap the analyte at the head of the column, followed by a controlled ramp to a higher temperature to elute the compound and any other matrix components. ajprd.com The injector temperature and mode (e.g., split or splitless) are optimized to ensure efficient volatilization of the analyte without thermal degradation.
For detection, mass spectrometry offers high selectivity and sensitivity. In electron ionization (EI) mode, the molecule fragments in a reproducible pattern, creating a mass spectrum that serves as a chemical fingerprint. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte, thereby increasing sensitivity and reducing background noise. nih.gov In cases where matrix interference is significant, tandem mass spectrometry (MS/MS) can provide even greater specificity. restek.com
Method validation would be performed to ensure reliability, covering parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ). restek.com For certain amine compounds, derivatization, for instance with trifluoroacetic anhydride (B1165640), may be employed to improve chromatographic behavior and mass spectral characteristics. researchgate.net
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Separation of analyte from matrix components. |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | Transports the analyte through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | Controls elution and separation of compounds. ajprd.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. nih.gov |
| Transfer Line Temp | 280 °C | Prevents condensation of analyte between GC and MS. |
For analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity. nih.govkuleuven.be
Sample preparation is a critical first step to remove interferences and concentrate the analyte. eurofins.com Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. nih.gov SPE, using cartridges with hydrophilic-lipophilic balance (HLB) sorbents, can be particularly effective for extracting polar compounds from aqueous matrices. nih.gov
Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency for amines. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute the analyte and separate it from matrix components. nih.gov
Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in positive ion mode, provides excellent selectivity. kuleuven.beresearchgate.net The method relies on multiple reaction monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. kuleuven.be The use of two specific mass transitions for each analyte enhances the confidence in its identification and quantification. nih.gov An isotopically labeled internal standard is often used to correct for matrix effects and variations in extraction recovery. researchgate.net
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Removes matrix interferences (e.g., proteins, salts). eurofins.comnih.gov |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separates analyte based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | Enables gradient elution and promotes ionization. nih.gov |
| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions ([M+H]⁺) for basic amines. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. eurofins.com |
| Internal Standard | Isotopically Labeled Analog | Corrects for variability in sample prep and matrix effects. researchgate.net |
This compound contains a chiral center at the second carbon position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the definitive technique for this purpose. sigmaaldrich.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used for this type of separation. sigmaaldrich.com The interaction mechanisms can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral cavity of the CSP. sigmaaldrich.com
Method development involves screening various CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase liquid chromatography modes can be employed. The choice of mobile phase modifiers can significantly influence the separation. For detection, a standard UV detector can be used if the molecule possesses a chromophore, or it can be coupled to a mass spectrometer for more sensitive and selective detection, a technique known as chiral LC-MS.
| Chiral Stationary Phase (CSP) Type | Common Examples | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves. |
| Cyclodextrin-Based | Beta-cyclodextrin, Hydroxypropyl-beta-cyclodextrin | Inclusion complexing within the cyclodextrin (B1172386) cavity. sigmaaldrich.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Multiple interaction sites including hydrogen bonding and ionic interactions. |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
Spectroscopic Characterization Beyond Basic Identification
While chromatography coupled with mass spectrometry is excellent for separation and identification, spectroscopic techniques are indispensable for the unambiguous elucidation of the molecular structure and for providing detailed information on its vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. scilit.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the complete chemical structure of this compound.
1D ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the number and type (CH₃, CH₂, CH, or quaternary) of carbon atoms in the molecule. core.ac.uk
2D NMR experiments are crucial for establishing the connectivity of the atoms. wpmucdn.comipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying adjacent protons within the molecule's backbone. wpmucdn.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. wpmucdn.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule, such as linking the methoxy (B1213986) groups to their respective carbons. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for conformational analysis.
By systematically analyzing these spectra, every proton and carbon signal can be assigned, and the complete bonding framework of this compound can be unequivocally confirmed. researchgate.net
| NMR Experiment | Abbreviation | Information Provided |
|---|---|---|
| Proton NMR | ¹H NMR | Chemical shift, integration (proton count), and multiplicity (J-coupling) of protons. |
| Carbon-13 NMR | ¹³C NMR / DEPT | Chemical shift and type (CH₃, CH₂, CH, C) of carbon atoms. core.ac.uk |
| Correlation Spectroscopy | COSY | Correlates J-coupled protons (¹H-¹H connectivity). wpmucdn.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons (¹JCH). wpmucdn.com |
| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over 2-3 bonds (nJCH), establishing connectivity. core.ac.uk |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These spectra serve as a molecular fingerprint and are useful for confirming the presence of specific functional groups.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. For this compound, key expected IR absorptions would include:
C-H stretching vibrations from the alkane backbone and methyl groups.
A strong C-O stretching vibration characteristic of the ether functional groups.
N-H bending and C-N stretching vibrations associated with the secondary amine.
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). currentseparations.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it provides complementary information. For instance, while C-O and C-N stretches are visible in both, symmetric vibrations of non-polar bonds can be more prominent in Raman spectra. This technique is particularly useful for its low interference from aqueous solvents. currentseparations.com Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of its key structural motifs. nih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Alkyl C-H | Stretching | 2850 - 3000 | Strong |
| Ether C-O | Stretching | 1050 - 1150 (strong) | Weak to Medium |
| Secondary Amine N-H | Stretching | 3300 - 3500 (weak-medium, broad) | Weak |
| Secondary Amine N-H | Bending | 1550 - 1650 | Weak |
| Alkyl C-N | Stretching | 1020 - 1250 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing the ability to determine the mass of a molecule with extremely high accuracy. researchgate.net This technique allows for the determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. researchgate.netnih.gov For this compound, HRMS is critical for unambiguous identification, especially in complex matrices where isomers or other interfering compounds may be present. researchgate.netnih.gov
The accurate mass of the protonated molecule, [M+H]⁺, is measured, typically to within 5 parts per million (ppm) of its theoretical value, which strongly supports its elemental formula. researchgate.netuci.edu Beyond confirming the parent molecule, HRMS is coupled with tandem mass spectrometry (MS/MS) for fragmentation studies. In this process, the isolated precursor ion (the protonated molecule) is subjected to collision-induced dissociation, causing it to break apart into characteristic product ions. nih.govnih.gov Analyzing the accurate masses of these fragments provides detailed structural information, confirming the connectivity of atoms within the molecule. nih.govresearchgate.net
For this compound, fragmentation is expected to occur via cleavage of the C-C bonds alpha to the nitrogen atom, a common pathway for amines. miamioh.edu This would result in specific, predictable fragment ions that serve as a structural fingerprint for the compound.
Table 1: Theoretical HRMS Data for this compound
| Analyte Information | Value/Structure |
| Compound Name | This compound |
| Elemental Formula | C₆H₁₅NO₂ |
| Precursor Ion | [C₆H₁₅NO₂ + H]⁺ |
| Theoretical m/z | 134.11756 |
| Predicted Major Fragment Ion 1 | [C₅H₁₂NO]⁺ |
| Theoretical m/z of Fragment 1 | 102.09134 |
| Predicted Major Fragment Ion 2 | [C₄H₁₀N]⁺ |
| Theoretical m/z of Fragment 2 | 72.08078 |
Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance
Effective sample preparation is a prerequisite for reliable and sensitive analysis, aiming to isolate the target analyte from the sample matrix and minimize interference. nih.govmdpi.com For a compound like this compound, particularly when analyzed from biological or complex environmental samples in a research context, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. nih.govresearchgate.net SPE, in particular, is widely used for its efficiency and ability to handle a variety of sample types, using a solid sorbent to selectively retain the analyte while contaminants are washed away. mdpi.comdundee.ac.uk
Derivatization is a chemical modification technique used to improve the analytical characteristics of a compound. researchgate.net For amines like this compound, derivatization is often necessary to enhance performance in gas chromatography (GC) by increasing the compound's volatility and thermal stability. medigraphic.comresearchgate.net The secondary amine functional group in this compound is a prime target for derivatization. researchgate.net Acylating agents, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA), react with the amine to form stable, volatile amide derivatives that are readily analyzed by GC-MS. dundee.ac.ukresearchgate.net This process not only improves chromatographic behavior but can also lead to the formation of characteristic fragment ions in the mass spectrometer, further aiding in identification. medigraphic.comresearchgate.net
Table 2: Common Derivatization Techniques for this compound
| Derivatization Agent | Abbreviation | Target Functional Group | Analytical Enhancement |
| Trifluoroacetic anhydride | TFAA | Secondary Amine | Increases volatility for GC; Improves chromatographic peak shape. dundee.ac.ukmedigraphic.com |
| Pentafluoropropionic anhydride | PFPA | Secondary Amine | Increases volatility and molar mass; Creates characteristic mass fragments. dundee.ac.ukresearchgate.net |
| Heptafluorobutyric anhydride | HFBA | Secondary Amine | Enhances electron-capture detection; Improves GC separation. researchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Secondary Amine | Forms a silyl (B83357) derivative, increasing volatility and thermal stability for GC analysis. dundee.ac.ukresearchgate.net |
Computational and Theoretical Studies of 1,3 Dimethoxy N Methyl 2 Propanamine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in predicting how a molecule like 1,3-Dimethoxy-N-methyl-2-propanamine might interact with biological targets. These computational methods provide insights into the binding affinity and mode of interaction between a ligand (the small molecule) and a receptor (typically a protein).
Ligand-Protein Interaction Predictions
For phenethylamine (B48288) analogues of this compound, a primary area of interest is their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for many psychoactive compounds. nih.govresearchgate.net Virtual docking studies have been instrumental in elucidating these interactions. For instance, research on N-benzyl phenethylamines has utilized homology models of the human 5-HT2A receptor to predict binding poses. nih.gov These models suggest that specific amino acid residues within the receptor's binding pocket play a crucial role in ligand recognition.
A hypothetical docking study of this compound at the 5-HT2A receptor would likely investigate the role of its key functional groups: the two methoxy (B1213986) groups, the N-methyl group, and the amine. The methoxy groups could engage in hydrogen bonding or hydrophobic interactions, while the protonated amine would be expected to form a salt bridge with an acidic residue, such as an aspartate, which is a common feature in the binding of monoamine neurotransmitters and their analogues.
Table 1: Predicted Intermolecular Interactions of Phenethylamine Analogues at the 5-HT2A Receptor
| Interacting Residue | Interaction Type | Ligand Functional Group Involved (Hypothetical for this compound) |
| Aspartate (e.g., D3.32) | Ionic Bond / Salt Bridge | Protonated Amine |
| Serine / Threonine | Hydrogen Bond | Methoxy Oxygen |
| Phenylalanine / Tryptophan | π-π Stacking / Hydrophobic | Aromatic Ring (if present in analogue) |
| Valine / Leucine | Hydrophobic Interaction | Alkyl portions of the molecule |
This table is illustrative and based on findings for analogous phenethylamine compounds.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is often achieved by calculating the potential energy as a function of the rotation around one or more single bonds (dihedral angles).
Studies on related methoxy-substituted phenethylamines have shown that the orientation of the methoxy groups relative to the aromatic ring (for aromatic analogues) or the rest of the molecule can significantly impact receptor binding and activity. nih.gov For this compound, key dihedral angles to consider would be those around the C-C bonds of the propane (B168953) backbone and the C-O bonds of the methoxy groups.
The results of a conformational analysis are often visualized as a potential energy surface, which maps the energy of the molecule for all possible conformations. The valleys on this landscape represent stable conformers. Quantum mechanical methods are frequently employed for these calculations to provide accurate energy estimations. acs.orgmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), dictates its chemical reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
In the context of phenethylamine analogues, these calculations can help to explain differences in agonist potency and efficacy at receptors like the 5-HT2A receptor. researchgate.net For this compound, quantum chemical calculations could predict its ionization potential, electron affinity, and electrostatic potential map, which would highlight regions of the molecule that are electron-rich or electron-poor, and thus likely to engage in specific types of intermolecular interactions.
Spectroscopic Property Simulations
Quantum chemical methods are also powerful tools for simulating various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.com By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated and compared with experimental data to confirm the structure and identify characteristic vibrational modes. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov
For this compound, simulating its 1H and 13C NMR spectra would provide theoretical chemical shift values for each unique atom. This information is invaluable for structural elucidation and for understanding how the electronic environment of each atom is influenced by the molecule's conformation.
Quantitative Structure-Activity Relationship (QSAR) Studies with Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and computational toxicology. The fundamental principle of QSAR is that the biological activity of a series of compounds is related to their physicochemical properties and structural features. nih.govbiomolther.org
For a class of compounds like the phenethylamines, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound in a training set with known biological activities (e.g., receptor binding affinities or functional potencies). These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, such as this compound, based on their calculated descriptors.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenethylamine Analogues
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Dipole Moment | Polarity of the molecule | |
| Hydrophobic | LogP | Partitioning between water and octanol |
| Steric | Molecular Weight | Size of the molecule |
| Molar Refractivity | Molar polarizability and volume | |
| Topological | Wiener Index | Branching of the molecular skeleton |
This table provides examples of descriptors commonly used in QSAR studies of phenethylamine derivatives. nih.govbiomolther.org
A QSAR study encompassing this compound would involve synthesizing a series of its analogues with systematic variations in their structure and measuring their biological activity. The resulting data would then be used to build a predictive model that could guide the design of new compounds with desired properties.
Development of Predictive Models for Biological Activity (non-clinical)
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of modern computational drug discovery. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound and its analogs, a QSAR model could be developed to predict their affinity for a specific biological target.
The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities (e.g., binding affinities to a receptor) is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Using statistical methods like multiple linear regression, a model is then built that correlates a selection of these descriptors with the observed biological activity. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
For instance, a hypothetical QSAR study on a series of analogs of this compound might yield a model that identifies key structural features for activity. The table below illustrates a potential set of data from such a study, showing how variations in structure (represented by different descriptors) could correlate with biological activity.
| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (pIC50) |
| 1 | 147.21 | 0.85 | 34.14 | 6.2 |
| Analog A | 161.24 | 1.15 | 34.14 | 6.8 |
| Analog B | 175.27 | 1.45 | 34.14 | 7.1 |
| Analog C | 147.21 | 0.95 | 43.37 | 6.5 |
| Analog D | 161.24 | 1.25 | 43.37 | 7.0 |
This table represents hypothetical data for illustrative purposes.
The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. researchgate.net A well-validated QSAR model can serve as an effective virtual screening tool to prioritize the synthesis and testing of new compounds with a higher probability of success. nih.gov
Exploration of Substituent Effects on Molecular Interactions
The chemical structure of this compound can be systematically modified by introducing different substituents at various positions. These modifications can have a profound impact on the molecule's interactions with its biological target. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to study these substituent effects in detail. nih.gov
Substituents can influence a molecule's properties through a combination of electronic and steric effects. Electronic effects arise from the ability of a substituent to donate or withdraw electron density, which can alter the charge distribution across the molecule and affect its ability to form key interactions like hydrogen bonds or electrostatic interactions. nih.gov Steric effects relate to the size and shape of the substituent, which can either facilitate or hinder the optimal binding of the molecule to its target. nih.gov
For example, a computational study could explore the effect of substituting one of the methoxy groups in this compound with other functional groups. The table below presents hypothetical results from such a study, showing how different substituents could alter the binding energy of the compound to a hypothetical receptor.
| Substituent (R) | Electronic Effect | Steric Hindrance | Calculated Binding Energy (kcal/mol) |
| -OCH3 (original) | Electron-donating | Low | -8.5 |
| -OH | Electron-donating | Low | -8.9 |
| -F | Electron-withdrawing | Low | -8.2 |
| -CH3 | Electron-donating | Medium | -8.7 |
| -CF3 | Electron-withdrawing | High | -7.5 |
This table represents hypothetical data for illustrative purposes.
By analyzing these computational results, researchers can gain insights into the structure-activity relationship of this compound and its derivatives. For instance, the hypothetical data above might suggest that a small, electron-donating group that can also act as a hydrogen bond donor (like -OH) could enhance binding affinity. Conversely, a bulky, electron-withdrawing group (like -CF3) might be detrimental to binding due to both unfavorable electronic and steric effects. These computational predictions can then guide the rational design of new analogs with improved biological activity.
Applications of 1,3 Dimethoxy N Methyl 2 Propanamine in Chemical and Biological Research
Role as a Synthetic Intermediate or Building Block in Organic Chemistry
Organic building blocks are fundamental components in the creation of more complex molecules. These structurally simpler molecules possess reactive functional groups that allow for their incorporation into larger assemblies, a critical process in fields like medicinal chemistry and materials science. While amines and ethers are common functionalities in such building blocks, specific examples of 1,3-Dimethoxy-N-methyl-2-propanamine being utilized in this capacity are not documented in the reviewed literature.
Synthesis of Complex Organic Molecules
There are no specific examples in the available scientific literature of this compound being used as a key intermediate or building block in the total synthesis of complex natural products or other intricate organic molecules.
Precursor for Advanced Materials
The synthesis of advanced materials, such as polymers or functional materials, often relies on specialized small molecules as precursors. These precursors are incorporated into the material's structure, imparting specific properties. At present, there is no published research detailing the use of this compound as a precursor for the development of advanced materials.
Utility as a Chemical Probe or Research Tool
Chemical probes are small molecules designed to interact with and help elucidate biological processes. They are vital tools for understanding the functions of proteins and other biomolecules within a living system. The development of such tools requires extensive research into the molecule's bioactivity and specificity.
Investigating Specific Biological Pathways
No studies have been found that describe the use of this compound as a chemical probe to investigate any specific biological pathways.
Development of Analytical Standards
Analytical standards are highly pure substances used as a reference in analytical chemistry to confirm the presence and quantity of a substance in a sample. The development and certification of such standards are crucial for quality control in various industries, including pharmaceuticals. There is no indication in the current literature that this compound has been developed or is used as an analytical standard.
Contributions to Structure-Function Relationships
Structure-function relationship studies involve synthesizing and testing a series of related compounds to understand how specific structural features influence their activity. Such studies are fundamental in drug discovery and molecular biology. No literature is available that includes this compound in a structure-function relationship study.
Future Directions in Research on 1,3 Dimethoxy N Methyl 2 Propanamine
Emerging Synthetic Methodologies (e.g., green chemistry approaches)
Currently, there are no specific "emerging" synthetic methodologies reported for 1,3-Dimethoxy-N-methyl-2-propanamine, as established methods are not present in the available literature. However, should research on this compound commence, synthetic chemists would likely turn to the principles of green chemistry to develop efficient and environmentally benign production methods. uniroma1.it
Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it For a novel synthesis of this compound, this could involve several approaches:
Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of safer, greener solvents. rasayanjournal.co.in
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in
The development of such a "green" synthetic pathway would be a critical first step in enabling further research by providing a sustainable source of the compound.
Advanced Mechanistic Characterization (e.g., optogenetics, chemogenetics in animal models to understand circuit-level effects)
Before advanced techniques like optogenetics or chemogenetics can be applied, foundational research is required to determine if this compound has any biological activity. If initial screenings indicate an effect on the central nervous system, these advanced methods could be invaluable for understanding its mechanism of action at the circuit level.
Optogenetics: This technique uses light to control genetically modified neurons. If the compound is found to modulate a specific neural pathway, optogenetics could be used to mimic or block its effects, thereby elucidating the precise circuits involved in its action.
Chemogenetics (e.g., DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered proteins that are activated by specific, otherwise inert molecules. If this compound were found to interact with a particular receptor, chemogenetic tools could be used in animal models to selectively activate or inhibit the neurons expressing that receptor, providing insight into the compound's functional consequences.
However, it must be emphasized that the application of these sophisticated techniques is entirely contingent on preliminary studies demonstrating a clear and reproducible biological effect of the compound.
Integration of Multi-Omics Data in Preclinical Research
Multi-omics approaches, which involve the analysis of multiple datasets such as genomics, proteomics, and metabolomics, are powerful tools in preclinical research. Should this compound enter preclinical development, a multi-omics strategy could provide a comprehensive understanding of its biological impact.
For instance, if the compound is being investigated for a therapeutic purpose, researchers could use multi-omics to:
Identify Biomarkers: Determine molecular signatures that indicate the compound's efficacy or potential off-target effects.
Elucidate Mechanism of Action: Uncover the broader biological pathways and networks that are perturbed by the compound.
Predict Responder Populations: Identify genetic or molecular characteristics that may predict how an individual might respond to the compound.
The integration of these large datasets would be crucial for building a holistic picture of the compound's effects.
Q & A
Q. What are the optimal synthetic routes for 1,3-Dimethoxy-N-methyl-2-propanamine, and how can purity be validated experimentally?
The synthesis typically involves methoxylation and amination steps. For example, a methoxy group can be introduced via acid-catalyzed reaction of propanol derivatives with methanol, followed by methylamine introduction under controlled pH and temperature. Purification methods such as column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization are critical to achieving >95% purity. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures structural fidelity and quantifies impurities .
Q. How does the positioning of methoxy groups in this compound influence its basicity and solubility?
The 1,3-dimethoxy configuration creates steric hindrance around the amine group, reducing basicity (pKa ~8.5–9.0) compared to non-methoxy analogs. Solubility in polar solvents (e.g., water, ethanol) is enhanced due to hydrogen bonding with methoxy oxygen atoms. Computational models (e.g., COSMO-RS) predict logP values of ~1.2, indicating moderate lipophilicity suitable for membrane permeability studies .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxy protons), δ 2.4–2.6 ppm (N-methyl group), and δ 1.2–1.4 ppm (propanamine backbone).
- IR Spectroscopy : Stretching vibrations at 1050–1100 cm⁻¹ (C-O in methoxy) and 3300–3500 cm⁻¹ (N-H in amine).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.1 (C₇H₁₇NO₂) with fragmentation patterns confirming methoxy loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. Methodological solutions include:
- Standardized Assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies).
- Kinetic Analysis : Compare IC₅₀ values under identical buffer conditions (e.g., Tris-HCl vs. phosphate buffers).
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., amine oxides) that may interfere with activity .
Q. What computational strategies predict the interaction of this compound with enzyme targets (e.g., monoamine oxidases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with MAO-B (PDB ID: 2V5Z).
- DFT Calculations : Assess electronic effects of methoxy groups on amine protonation and hydrogen bonding.
- MD Simulations : GROMACS to study stability of ligand-receptor complexes over 100 ns trajectories .
Q. How does this compound compare structurally and functionally to analogs like 2,2-Dimethyl-1-propanamine or 1-Methoxy-N,2-dimethylpropan-2-amine?
- Reactivity : The 1,3-dimethoxy arrangement increases steric shielding, reducing nucleophilic substitution rates compared to non-methoxy analogs.
- Biological Selectivity : Methyl group positioning alters affinity for adrenergic vs. dopaminergic receptors (e.g., Ki values differ by 10-fold in radioligand assays). Tabulated comparisons of logD, pKa, and IC₅₀ across analogs are essential for structure-activity relationship (SAR) studies .
Q. What experimental designs mitigate challenges in studying the metabolic stability of this compound?
- In Vitro Models : Liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation.
- Metabolite ID : High-resolution LC-QTOF-MS to detect phase I (e.g., demethylation) and phase II (glucuronidation) products.
- Isotope Labeling : ¹⁴C-labeled compound for tracking metabolic pathways in vivo .
Methodological Guidelines
- Synthesis Optimization : Use kinetic studies (e.g., varying temperature from 25°C to 60°C) to maximize yield while minimizing byproduct formation.
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm methoxy and amine group connectivity .
- Ethical Compliance : Adhere to IACUC and IRB protocols for in vivo studies, particularly given the compound’s unapproved status for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
